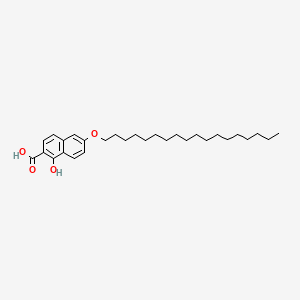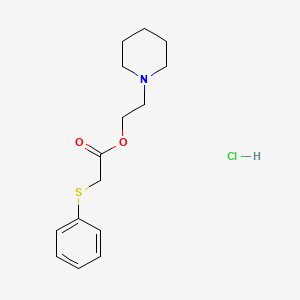
2-(1-Piperidinyl)ethyl (phenylthio)acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Piperidinyl)ethyl (phenylthio)acetate hydrochloride is an organic compound with the molecular formula C15H22ClNO2S This compound is known for its unique structure, which includes a piperidine ring, a phenylthio group, and an acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Piperidinyl)ethyl (phenylthio)acetate hydrochloride typically involves the reaction of piperidine with phenylthioacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Piperidinyl)ethyl (phenylthio)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(1-Piperidinyl)ethyl (phenylthio)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1-Piperidinyl)ethyl (phenylthio)acetate hydrochloride involves its interaction with specific molecular targets. The piperidine ring and phenylthio group play crucial roles in its binding to target molecules, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenyl-2-(1-piperidinyl)ethyl acetate hydrochloride
- Ethyl phenyl(1-piperidinyl)acetate
- Ethyl (2-chlorophenyl)(1-piperidinyl)acetate hydrochloride
Uniqueness
2-(1-Piperidinyl)ethyl (phenylthio)acetate hydrochloride is unique due to its combination of a piperidine ring and a phenylthio group, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial purposes.
Propiedades
Número CAS |
35859-24-6 |
|---|---|
Fórmula molecular |
C15H22ClNO2S |
Peso molecular |
315.9 g/mol |
Nombre IUPAC |
2-piperidin-1-ylethyl 2-phenylsulfanylacetate;hydrochloride |
InChI |
InChI=1S/C15H21NO2S.ClH/c17-15(13-19-14-7-3-1-4-8-14)18-12-11-16-9-5-2-6-10-16;/h1,3-4,7-8H,2,5-6,9-13H2;1H |
Clave InChI |
YRCBBJZIXAAOBQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCOC(=O)CSC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


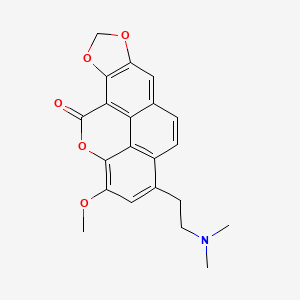
![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-pentylbenzoate](/img/structure/B14674599.png)


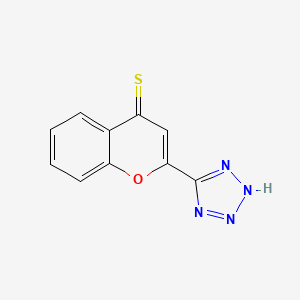
![6-Phenyl-5,6,7,8-tetrahydrophosphinino[4,3-d]pyrimidine-2,4-diamine](/img/structure/B14674632.png)
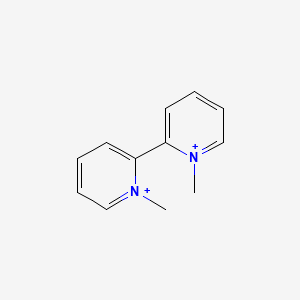
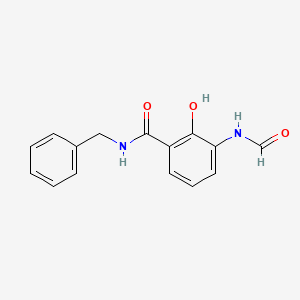

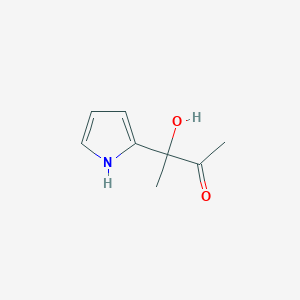
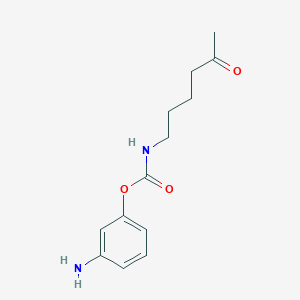
![N-Ethyl-N'-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}urea](/img/structure/B14674680.png)
![6-nitro-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14674681.png)
